molecular formula C7H15NO B1216667 N-Methylhexanamide CAS No. 3418-05-1

N-Methylhexanamide

Cat. No. B1216667
CAS RN: 3418-05-1
M. Wt: 129.2 g/mol
InChI Key: RSPBQSYWXAROOO-UHFFFAOYSA-N
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Description

N-Methylhexanamide, also known as Hexanamide, N-methyl-, is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is also known by other names such as N-methyl hexanamide and N-methyl hexanoyl amine .


Molecular Structure Analysis

The molecular structure of N-Methylhexanamide consists of carbon, hydrogen, and nitrogen atoms. The structure can be viewed using Java or Javascript . The molecule contains a total of 29 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) .


Chemical Reactions Analysis

N-Methylhexanamide can participate in various chemical reactions. For instance, it can be converted to 1°, 2°, or 3° amines using LiAlH4 . Furthermore, it can be interconverted with other carboxyloids . An enzyme called alkylamidase catalyzes the reaction of N-methylhexanamide with water to produce hexanoate and methylamine .

Safety And Hazards

The safety data sheet for N-Methylhexanamide indicates that it may cause skin and eye irritation. It may also cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure . In case of exposure, it is advised to seek medical attention.

properties

CAS RN

3418-05-1

Product Name

N-Methylhexanamide

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-methylhexanamide

InChI

InChI=1S/C7H15NO/c1-3-4-5-6-7(9)8-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

RSPBQSYWXAROOO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC

Canonical SMILES

CCCCCC(=O)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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